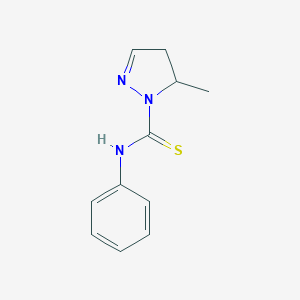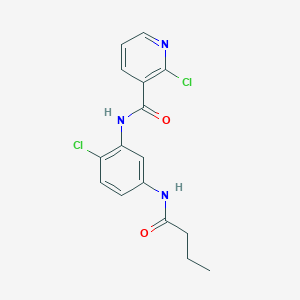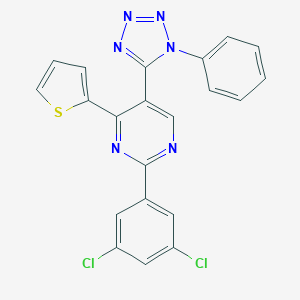
5-methyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, also known as MPDC, is a synthetic compound that has been widely studied for its potential use in medicinal chemistry. It belongs to the class of pyrazole derivatives and has shown promising results in various scientific research applications.
Wirkmechanismus
The mechanism of action of 5-methyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. 5-methyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
5-methyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, alleviate pain, and prevent seizures in animal models. 5-methyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-methyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is its wide range of pharmacological activities. It has been shown to exhibit anti-inflammatory, analgesic, anticonvulsant, and antitumor effects, which make it a promising candidate for the development of new drugs. However, one of the limitations of 5-methyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is its poor solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 5-methyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. One of the areas of research is the development of new derivatives of 5-methyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide that exhibit improved pharmacological activities and solubility. Another area of research is the investigation of the mechanism of action of 5-methyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide and its potential use in the treatment of various neurological disorders. Additionally, the potential use of 5-methyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide in combination therapy with other drugs is an area of interest for future research.
Conclusion:
In conclusion, 5-methyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a synthetic compound that has shown promising results in various scientific research applications. It exhibits a wide range of pharmacological activities and has potential use in the treatment of various neurological disorders. However, further research is needed to fully understand the mechanism of action of 5-methyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide and its potential use in clinical settings.
Synthesemethoden
The synthesis of 5-methyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride and then with phenylhydrazine to yield the desired product. The reaction is carried out in the presence of a suitable solvent and under controlled conditions to obtain a high yield of the product. The purity of the product is ensured by using various analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been extensively studied for its potential use in medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities such as anti-inflammatory, analgesic, anticonvulsant, and antitumor effects. 5-methyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
Produktname |
5-methyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide |
|---|---|
Molekularformel |
C11H13N3S |
Molekulargewicht |
219.31 g/mol |
IUPAC-Name |
3-methyl-N-phenyl-3,4-dihydropyrazole-2-carbothioamide |
InChI |
InChI=1S/C11H13N3S/c1-9-7-8-12-14(9)11(15)13-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,13,15) |
InChI-Schlüssel |
HJLVLYBSZJORNY-UHFFFAOYSA-N |
SMILES |
CC1CC=NN1C(=S)NC2=CC=CC=C2 |
Kanonische SMILES |
CC1CC=NN1C(=S)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)
![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)


![{2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B258137.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)
![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)





